
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is a fluorinated derivative of glucose. This compound is notable for its unique structural properties, which include the absence of a hydroxyl group at the second carbon and the presence of a fluorine atom. These modifications confer distinct chemical and biological properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose typically involves the fluorination of glucose derivatives. One common method starts with 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-beta-d-glucopyranose, which undergoes fluorination followed by hydrolysis to yield the desired compound . The reaction conditions often require specific reagents and controlled environments to ensure the correct stereochemistry and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to achieve the required chemical purity, typically above 98% .
Chemical Reactions Analysis
Types of Reactions: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various fluorinated sugars and their derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules, including antiviral and anticancer drugs.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Applied in the production of specialized chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom’s presence alters the compound’s reactivity and binding affinity, leading to unique biological effects. These interactions can inhibit or modify enzyme activity, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
1,6-Anhydro-beta-d-glucopyranose (Levoglucosan): A non-fluorinated analog used in similar applications but with different reactivity.
2-Deoxy-2-fluoro-d-glucose: Another fluorinated glucose derivative used extensively in medical imaging.
Uniqueness: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C6H9FO4 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-4-fluoro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9FO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
BWYPOWJFUBKPNS-QZABAPFNSA-N |
SMILES |
C1C2C(C(C(C(O1)O2)F)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)F)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.